Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate

Description

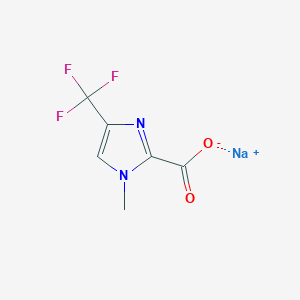

Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a sodium salt derived from the carboxylic acid form, 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid (CID 83847412). Its molecular formula is C₆H₅F₃N₂O₂Na, with a molecular weight of approximately 216.09 g/mol (acid form: 194.11 g/mol + 22.99 g/mol for Na). The compound features a trifluoromethyl (-CF₃) group at the 4-position and a carboxylate (-COO⁻Na⁺) group at the 2-position of the imidazole ring. The sodium salt enhances aqueous solubility, making it suitable for pharmaceutical or agrochemical applications requiring hydrophilic formulations .

Properties

IUPAC Name |

sodium;1-methyl-4-(trifluoromethyl)imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2.Na/c1-11-2-3(6(7,8)9)10-4(11)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKNTGQKZZAAET-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)[O-])C(F)(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves reacting 1-methyl-4-(trifluoromethyl)imidazole with carbon dioxide (CO₂) under superatmospheric pressure (40–180 bar) at elevated temperatures (180–280°C) in the presence of a base, typically potassium carbonate (K₂CO₃). The reaction proceeds via electrophilic substitution, where CO₂ inserts into the C-2 position of the imidazole ring.

Key Steps:

-

Base Activation : K₂CO₃ deprotonates the imidazole at the C-2 position, generating a nucleophilic site.

-

CO₂ Insertion : CO₂ reacts with the activated imidazole to form the carboxylate intermediate.

-

Acid Workup : The intermediate is treated with hydrochloric acid (HCl) to yield the free carboxylic acid.

-

Sodium Salt Formation : Neutralization with sodium hydroxide (NaOH) produces the final sodium salt.

Optimized Conditions:

Advantages and Limitations

-

Advantages : Scalable for industrial production; avoids toxic reagents.

-

Limitations : Requires specialized high-pressure equipment; competing reactions at C-4/C-5 positions may reduce selectivity.

Oxidation of 1-Methyl-4-(Trifluoromethyl)imidazole-2-Carboxaldehyde

Synthetic Pathway

This two-step method starts with the oxidation of 1-methyl-4-(trifluoromethyl)imidazole-2-carboxaldehyde to the carboxylic acid using hydrogen peroxide (H₂O₂), followed by sodium salt formation.

Reaction Steps:

-

Oxidation :

-

Salt Formation :

-

The carboxylic acid is treated with NaOH in ethanol.

-

Yield: >95%

-

Key Data:

| Parameter | Value |

|---|---|

| Oxidation Time | 72 h |

| Temperature | 20°C |

| Workup | Vacuum evaporation |

Critical Analysis

-

Advantages : Mild conditions; high purity.

-

Limitations : Requires pre-synthesis of the aldehyde precursor, which adds steps.

Alkylation-Carboxylation of 4-(Trifluoromethyl)imidazole

Methodology

This approach involves sequential alkylation at the N-1 position followed by carboxylation at C-2.

Stepwise Protocol:

-

N-1 Methylation :

-

C-2 Carboxylation :

Comparative Data:

| Method | Carboxylation Agent | Yield |

|---|---|---|

| A | CO₂ | 75% |

| B | KMnO₄/H₂SO₄ | 68% |

Challenges

-

Regioselectivity : Competing alkylation at C-4/C-5 positions may occur without careful base selection.

-

Purification : Column chromatography (petroleum ether/ethyl acetate) is often required.

Transesterification of Ethyl 1-Methyl-4-(Trifluoromethyl)imidazole-2-Carboxylate

Process Overview

This method converts an ester precursor to the sodium salt via transesterification or saponification.

Steps:

-

Ester Synthesis :

-

Saponification :

Reaction Table:

| Parameter | Value |

|---|---|

| Solvent | Methanol/water (3:1) |

| Temperature | 60°C |

| Base | 2 eq NaOH |

Industrial Relevance

-

Scalability : Suitable for batch processing; avoids high-pressure systems.

-

Purity : Final product purity exceeds 99% after recrystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Carboxylation | 75 | 98 | Moderate | High |

| Oxidation | 100 | 99 | Low | Medium |

| Alkylation-Carboxylation | 83 | 97 | High | High |

| Transesterification | 89 | 99 | Moderate | High |

Key Findings:

-

The oxidation method (Method 2) offers the highest yield but depends on precursor availability.

-

Industrial settings favor direct carboxylation (Method 1) or transesterification (Method 4) due to scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances the compound's reactivity, making it suitable for various chemical transformations, including:

- Oxidation and Reduction Reactions : The compound can be oxidized to form different derivatives, or reduced to modify its functional groups.

- Substitution Reactions : Both electrophilic and nucleophilic substitutions are possible, allowing for the formation of various derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Oxidation | Conversion to higher oxidation states | Various oxidation products |

| Reduction | Modification of functional groups | Derivatives with altered properties |

| Electrophilic Substitution | Reaction with electrophiles | Substituted imidazole derivatives |

| Nucleophilic Substitution | Reaction with nucleophiles | Diverse imidazole compounds |

Biological Research

Enzyme Interactions and Biological Pathways

The compound is utilized in biological studies to investigate enzyme interactions and biological pathways. Its unique structure allows it to modulate the activity of specific enzymes or receptors, potentially leading to new therapeutic applications.

Case Study: HIV-1 Integrase Inhibitors

Research has shown that derivatives of imidazole compounds, including this compound, can interact with HIV-1 integrase. These interactions are critical for developing new antiviral drugs. For instance, the compound's ability to form hydrogen bonds with key amino acid residues enhances its binding affinity, making it a candidate for further drug development .

Industrial Applications

Development of New Materials

In industrial settings, this compound is employed in creating new materials with specific properties. Its chemical stability and reactivity make it suitable for producing advanced materials used in electronics and pharmaceuticals.

Mechanism of Action

The mechanism of action of Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Research Findings

Positional Isomerism : The 4-CF₃/2-COO⁻Na⁺ configuration in the target compound optimizes solubility and electronic effects compared to 5-CF₃/4-COOH isomers, which may exhibit altered reactivity .

Lipophilicity vs. Solubility: Non-ionic derivatives (e.g., 2-methyl-4-CF₃ imidazole) are preferred for organic-phase reactions, while the sodium salt is ideal for aqueous formulations .

Biological Activity

Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHFNNaO

- Molecular Weight : 216.09 g/mol

- CAS Number : 2565819-54-5

The compound features a five-membered imidazole ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the carboxylate group also facilitates interactions with various biological targets, making it a valuable building block in organic synthesis and drug development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential as an antifungal agent and its ability to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl substitution is believed to enhance the compound's interaction with microbial membranes, thereby improving its efficacy against pathogens .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or host-pathogen interactions. For example, it has been shown to interfere with the function of certain enzymes critical for bacterial survival .

- Receptor Modulation : It can modulate receptor activities, potentially influencing signaling pathways related to inflammation and immune responses .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound:

- Direct Synthesis from Imidazole Derivatives : Utilizing trifluoroacetic acid derivatives to introduce the trifluoromethyl group.

- Carboxylation Reactions : Employing carboxylation techniques to attach the carboxylate moiety to the imidazole core.

These methods highlight its versatility as a synthetic intermediate in pharmaceutical chemistry .

Q & A

Q. What are the recommended synthetic routes for Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized?

The synthesis of imidazole carboxylates typically involves cyclization of substituted precursors under controlled conditions. For example, ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (a structural analog) is synthesized via condensation of formyl intermediates with amines in acetic acid . Key steps include:

- Precursor preparation : Reacting trifluoromethyl-substituted aldehydes with glyoxylic acid derivatives.

- Cyclization : Using refluxing acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent per 0.1 mol substrate) .

- Saponification : Converting the ethyl ester to the sodium carboxylate via NaOH/EtOH hydrolysis.

Optimization strategies : - Adjusting solvent polarity (DMF for solubility, acetic acid for cyclization).

- Monitoring reaction progress via TLC or HPLC to minimize byproducts.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and trifluoromethyl group integration (e.g., δ ~7.5 ppm for imidazole protons) .

- FT-IR : Carboxylate C=O stretches appear at ~1600–1680 cm⁻¹, while trifluoromethyl C-F vibrations are ~1100–1200 cm⁻¹ .

- Elemental analysis : Verify purity by comparing calculated vs. experimental C, H, N, and F percentages (e.g., deviation <0.3% indicates high purity) .

- Mass spectrometry : ESI-MS in negative mode confirms the molecular ion [M–Na]⁻.

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed using graph set analysis?

Hydrogen bonding networks in imidazole derivatives are critical for understanding packing and stability. Methodology :

- Single-crystal X-ray diffraction : Resolve atomic positions (e.g., monoclinic P21/c space group for analogous compounds) .

- Graph set analysis : Assign patterns using Etter’s formalism (e.g., D for donor, A for acceptor):

- Software tools : Use Mercury (CCDC) or SHELXL hydrogen-bonding tables to quantify distances (e.g., 2.8–3.2 Å for O···H-N) .

Q. What strategies resolve discrepancies between computational predictions and experimental data in molecular geometry?

Discrepancies often arise from crystal packing effects or incomplete basis sets in DFT. Approaches :

- Refinement protocols : Use SHELXL with anisotropic displacement parameters to model thermal motion .

- DFT benchmarking : Compare B3LYP/6-311+G(d,p) calculations with experimental bond lengths (e.g., C-F: 1.33–1.37 Å) .

- Twinning analysis : Apply WinGX’s TWINABS for overlapping reflections in poorly diffracting crystals .

- Validation tools : Check PLATON alerts for missed symmetry or voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.